7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride
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Overview
Description
7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a tricyclic framework with an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic framework. This can be achieved through a series of cycloaddition reactions.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the tricyclic core.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
7-aminobicyclo[2.2.1]heptane-1-carboxylic acid: A similar compound with a bicyclic structure, lacking the third ring present in 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride.
7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxamide: A derivative where the carboxylic acid group is replaced with a carboxamide group.
Uniqueness
This compound is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2408974-75-2 |
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Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
7-aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-6-3-1-4-5(2-3)8(4,6)7(10)11;/h3-6H,1-2,9H2,(H,10,11);1H |
InChI Key |
XMWDXMWNHUWNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3(C2N)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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